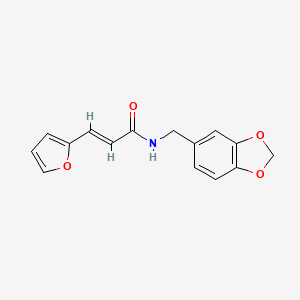![molecular formula C15H16F3N5O B5797628 N-(4-ethoxyphenyl)-N'-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5797628.png)
N-(4-ethoxyphenyl)-N'-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-N'-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]guanidine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as EPM-706 or simply as EPM. EPM-706 is a highly specific and potent inhibitor of the protein kinase enzyme known as MNK1/2, which is involved in the regulation of gene expression and cellular signaling pathways. In
Applications De Recherche Scientifique
EPM-706 has been extensively studied for its potential applications in scientific research. One of the primary uses of EPM-706 is as a tool to study the MNK1/2 signaling pathway. MNK1/2 is involved in the regulation of gene expression and cellular signaling pathways and has been implicated in several diseases, including cancer, inflammation, and viral infections. EPM-706 has been shown to be a highly specific and potent inhibitor of MNK1/2, making it a valuable tool for studying the role of this pathway in disease.
Mécanisme D'action
EPM-706 works by binding to the ATP-binding site of MNK1/2, preventing the enzyme from phosphorylating its downstream targets. This inhibition of MNK1/2 activity leads to a downstream effect on the regulation of gene expression and cellular signaling pathways. EPM-706 has been shown to be highly specific for MNK1/2, with no significant inhibition of other kinases.
Biochemical and Physiological Effects:
EPM-706 has been shown to have several biochemical and physiological effects. Inhibition of MNK1/2 activity by EPM-706 leads to a decrease in the phosphorylation of downstream targets, including eIF4E and eIF4B. This decrease in phosphorylation leads to a decrease in the translation of mRNA, resulting in a decrease in protein synthesis. EPM-706 has also been shown to have anti-inflammatory effects, as well as anti-tumor effects in several cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using EPM-706 in lab experiments is its high specificity and potency for MNK1/2. This specificity allows researchers to study the effects of MNK1/2 inhibition without significant off-target effects. Additionally, the synthesis of EPM-706 has been optimized to produce high yields and purity, making it a valuable tool for scientific research. One limitation of using EPM-706 is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of EPM-706. One area of research is the development of new MNK1/2 inhibitors with improved pharmacokinetic properties, such as increased solubility and bioavailability. Another area of research is the study of the role of MNK1/2 in specific diseases, such as cancer and viral infections. Additionally, the use of EPM-706 in combination with other drugs or therapies may lead to improved outcomes for patients with certain diseases. Overall, the study of EPM-706 and its effects on the MNK1/2 signaling pathway has the potential to lead to new treatments for a variety of diseases.
Méthodes De Synthèse
The synthesis of EPM-706 involves a multi-step process that begins with the reaction of 4-ethoxyaniline with 4-methyl-6-(trifluoromethyl)pyrimidine-2-amine to form an intermediate product. This intermediate is then reacted with guanidine hydrochloride in the presence of a base to yield the final product, EPM-706. The synthesis of EPM-706 has been optimized to produce high yields and purity, making it a valuable tool for scientific research.
Propriétés
IUPAC Name |
1-(4-ethoxyphenyl)-2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N5O/c1-3-24-11-6-4-10(5-7-11)21-13(19)23-14-20-9(2)8-12(22-14)15(16,17)18/h4-8H,3H2,1-2H3,(H3,19,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOTYSAYYFOYEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=NC2=NC(=CC(=N2)C(F)(F)F)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N/C(=N/C2=NC(=CC(=N2)C(F)(F)F)C)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethoxyphenyl)-3-[(2Z)-6-methyl-4-(trifluoromethyl)pyrimidin-2(1H)-ylidene]guanidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

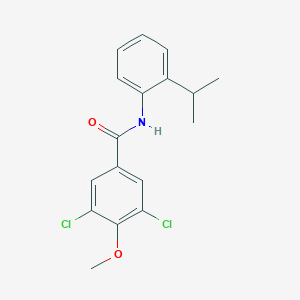
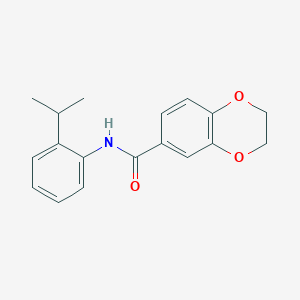
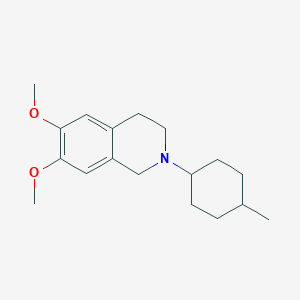
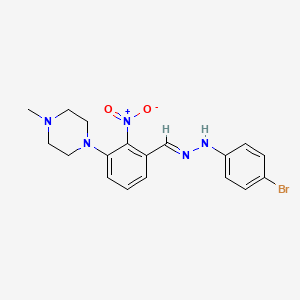
![5-chloro-2-{[4-(propionylamino)benzoyl]amino}benzoic acid](/img/structure/B5797567.png)
![N-{4-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenyl}acetamide](/img/structure/B5797583.png)
![(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-hydroxyphenyl)methanone](/img/structure/B5797589.png)
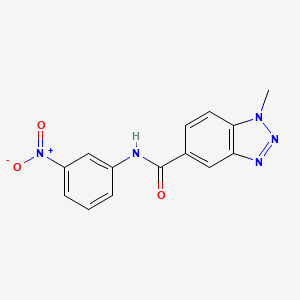
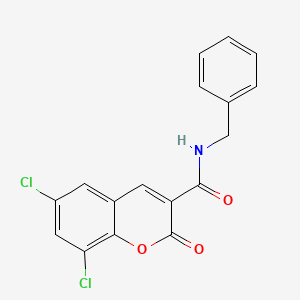
![N'-(3-chloro-4-fluorophenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5797618.png)
![N-allyl-4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5797622.png)
![N-(2,5-dimethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5797634.png)
![methyl {[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5797635.png)
